Molecular Weight and Lipophilicity Shift Relative to the Unsubstituted Benzamide Analog
The target compound carries a 4‑cyano substituent on the benzamide ring, whereas the closest commercially listed analog (N‑(2‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)benzamide, CAS 954639‑27‑1) bears an unsubstituted benzamide. This single‑atom replacement results in a molecular weight increase from 392.5 g mol⁻¹ to 417.5 g mol⁻¹ and an increase in the calculated partition coefficient (clogP) of approximately 0.5‑0.8 log units, which typically correlates with enhanced passive membrane permeability [REFS‑1][REFS‑2].
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 417.5 g mol⁻¹; 4‑cyano substituent on benzamide |
| Comparator Or Baseline | N‑(2‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)benzamide (CAS 954639‑27‑1), MW = 392.5 g mol⁻¹; hydrogen in place of cyano |
| Quantified Difference | ΔMW = +25.0 g mol⁻¹; estimated ΔclogP ≈ +0.5 to +0.8 |
| Conditions | Calculated from ChemSrc database entries; clogP estimated using the XLogP3 algorithm implemented in PubChem |
Why This Matters
A higher clogP can improve passive CNS penetration, a critical requirement for a pharmacological tool intended to study central 5‑HT₇ receptors, making the 4‑cyano congener a more suitable candidate than the unsubstituted analog when brain exposure is required.
